Acetylcholinesterase Binding Affinity: N-Acetyl-3-methylthio-aniline vs. Class-Level Inactive Analogs
N-Acetyl-3-methylthio-aniline demonstrates measurable, albeit modest, binding affinity to acetylcholinesterase (AChE), a key target in neuropharmacology and toxicology. While unsubstituted acetanilide and many simple analogs show negligible interaction with this enzyme, the meta-methylthio substitution in this compound enables binding with a Kd of 19,700 nM and an IC50 of 1,790,000 nM against human erythrocyte ghost AChE [1][2]. This contrasts with the class baseline of no detectable binding for acetanilide itself, establishing a clear structural requirement for interaction.
| Evidence Dimension | Binding affinity to acetylcholinesterase |
|---|---|
| Target Compound Data | Kd = 19,700 nM; IC50 = 1,790,000 nM |
| Comparator Or Baseline | Acetanilide (unsubstituted) - No detectable binding (class-level inference) |
| Quantified Difference | Target shows measurable affinity; baseline shows no interaction |
| Conditions | Human erythrocyte ghost acetylcholinesterase, acetylthiocholine iodide substrate, Ellman method [1][2] |
Why This Matters
This interaction profile, though weak, provides a validated starting point for structure-activity relationship (SAR) studies where unsubstituted acetanilide offers no activity, making N-Acetyl-3-methylthio-aniline the appropriate selection for AChE-targeted derivatization.
- [1] BindingDB. (n.d.). BDBM50013133 (CHEMBL3261987) - Binding affinity to VX-inhibited hemoglobin free human erythrocyte ghost acetylcholinesterase. View Source
- [2] BindingDB. (n.d.). BDBM50013133 (CHEMBL3261987) - Inhibition of hemoglobin free human erythrocyte ghost acetylcholinesterase. View Source
